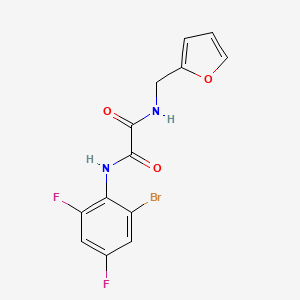
N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PSNCBAM-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide derivatives and has been found to have potential therapeutic applications due to its unique pharmacological properties.
Mécanisme D'action
N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a competitive antagonist of the CB1 receptor by binding to the receptor's orthosteric site and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways, including the activation of adenylyl cyclase and the release of neurotransmitters such as dopamine and glutamate. By blocking the CB1 receptor, N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in the treatment of various disorders such as obesity, addiction, and anxiety.
Biochemical and Physiological Effects
Studies have shown that N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate various physiological functions, including appetite, pain sensation, and mood. In animal models, N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to reduce food intake and body weight, suggesting its potential use in the treatment of obesity. It has also been found to reduce pain sensitivity and anxiety-like behavior in rodents, indicating its potential use in the treatment of chronic pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is its selectivity for the CB1 receptor, which allows for the specific modulation of the receptor's activity without affecting other signaling pathways. This makes it a valuable tool for studying the physiological and pharmacological functions of the CB1 receptor. However, one of the limitations of N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is its relatively low potency compared to other CB1 antagonists, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential direction is the optimization of the compound's potency and selectivity for the CB1 receptor, which may enhance its therapeutic potential. Another direction is the investigation of the compound's effects on other physiological processes, such as inflammation and immune function, which may provide new insights into the role of the CB1 receptor in these processes. Additionally, the development of new delivery methods for N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research as a selective antagonist of the CB1 receptor. Its unique pharmacological properties make it a valuable tool for studying the physiological and pharmacological functions of the receptor, as well as its potential therapeutic applications. Further research is needed to optimize the compound's potency and selectivity, as well as to investigate its effects on other physiological processes.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research as a selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in the regulation of various physiological processes, including appetite, mood, and pain sensation. N-(2-phenoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to bind selectively to the CB1 receptor and block its activity, thus providing a valuable tool for studying the physiological and pharmacological functions of the receptor.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(2-phenoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(25-22-13-7-8-14-23(22)30-20-9-3-1-4-10-20)19-15-17-26(18-16-19)31(28,29)21-11-5-2-6-12-21/h1-14,19H,15-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKXNJILMDZVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)
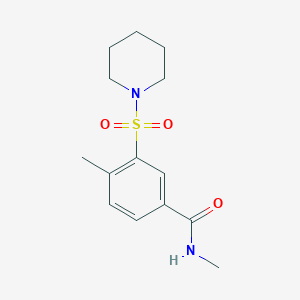
![5,8-dimethoxy-4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4392191.png)
![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)
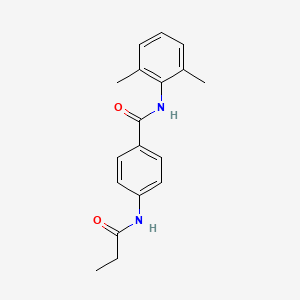

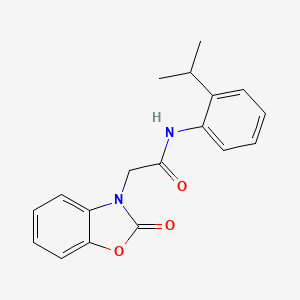
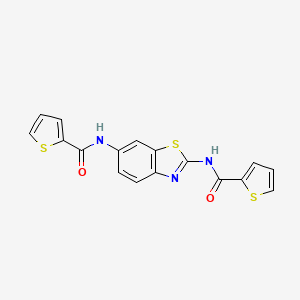

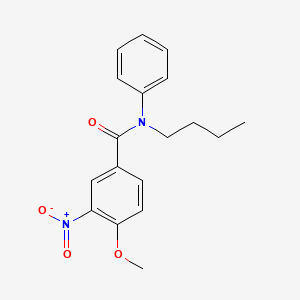
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4392265.png)
